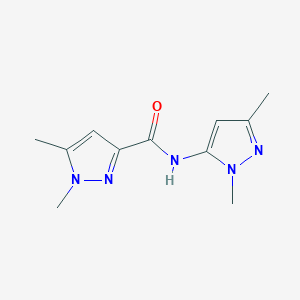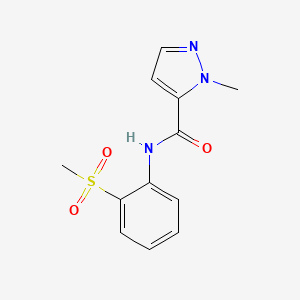
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
DMPCO has a wide range of potential applications in scientific research. It has been used in studies of cancer cell growth and apoptosis, as well as in the study of inflammation and oxidative stress. It has also been used to investigate the effects of various drugs and chemicals on cell signaling pathways. Additionally, DMPCO has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the immune system.
作用機序
DMPCO has been found to act as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell growth and survival. This pathway is also implicated in the development of cancer, and DMPCO has been found to be effective in inhibiting the growth of cancer cells in vitro. Additionally, DMPCO has been found to inhibit the activity of the cyclooxygenase-2 enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
DMPCO has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been found to have anti-fungal and anti-bacterial activities, as well as to reduce the risk of cardiovascular disease. It has also been found to have neuroprotective effects, as well as to reduce anxiety and depression.
実験室実験の利点と制限
The use of DMPCO in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, has a wide range of potential applications, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive, and can be used in a variety of experimental settings. However, there are also some limitations to the use of DMPCO in laboratory experiments. It is not always easy to obtain, and there is a risk of contamination with other compounds. Additionally, it is not always easy to control the concentration of DMPCO, which can affect the results of experiments.
将来の方向性
There are a number of potential future directions for research using DMPCO. These include further studies into the effects of DMPCO on cancer cell growth and apoptosis, as well as the effects of DMPCO on inflammation and oxidative stress. Additionally, further studies into the effects of DMPCO on the nervous system and the immune system are warranted. Additionally, further studies into the effects of DMPCO on cardiovascular disease, as well as its potential use as an anti-fungal and anti-bacterial agent, are also of interest. Finally, further studies into the effects of DMPCO on anxiety and depression are also warranted.
合成法
DMPCO is synthesized using a three-step process that involves the reaction of 1,3-dimethyl-1H-pyrazol-5-yl chloride with 2-oxazol-5-carboxamide. This reaction is then followed by a nucleophilic substitution with p-toluenesulfonate and a final reaction with a base. This method is simple and efficient, and yields a high purity product.
Safety and Hazards
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-5-8(13(2)12-6)11-9(14)7-3-4-10-15-7/h3-5H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNWSEFILZFLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6579348.png)
![N-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-1-[(phenylcarbamoyl)amino]formamide](/img/structure/B6579362.png)
![3-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579378.png)
![4-[methyl(phenyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579380.png)
![ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6579392.png)
![methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B6579393.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6579408.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B6579409.png)
![N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B6579415.png)
![N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide](/img/structure/B6579417.png)

![5-(2,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6579435.png)

![2,3-dimethoxy-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6579450.png)